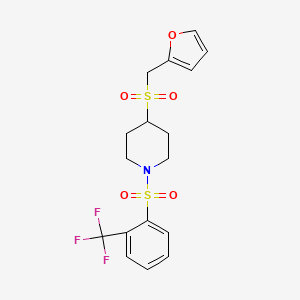

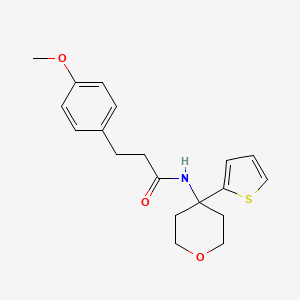

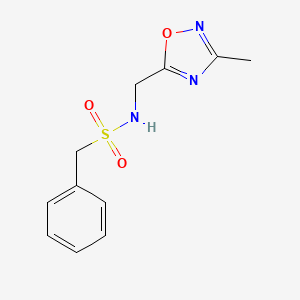

![molecular formula C25H19N3O2 B2945291 N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxy-2-naphthamide CAS No. 477493-17-7](/img/structure/B2945291.png)

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxy-2-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxy-2-naphthamide” is a complex organic compound that contains a benzimidazole moiety. Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry . It’s worth noting that the specific compound you’re asking about, “this compound”, doesn’t have much information available in the literature.

Applications De Recherche Scientifique

DNA Binding and Anticancer Activities

Benzimidazole-containing compounds demonstrate significant interactions with DNA and exhibit notable anticancer activities. A study by Paul et al. (2015) synthesized new benzimidazole-based Schiff base copper(II) complexes, showing substantial in vitro cytotoxic effect against human lung, breast, and cervical cancer cell lines through an intercalative mode of DNA binding. These complexes also induced apoptosis pathways in cancer cells, highlighting their potential as anticancer agents (Paul et al., 2015).

Synthesis and Characterization for Anticancer Evaluation

Salahuddin et al. (2014) focused on synthesizing benzimidazole derivatives with 1,3,4-oxadiazole motifs, evaluating their anticancer properties in vitro. One compound showed significant activity against a breast cancer cell line, suggesting that these derivatives can serve as a foundation for developing novel anticancer agents (Salahuddin et al., 2014).

Photophysical Properties and Organic Electronics

Padalkar et al. (2015) explored the synthesis and photophysical properties of novel fluorescent triazole derivatives of benzimidazole. These compounds exhibit blue and green fluorescence, providing insights into their potential applications in organic electronics and fluorescence-based bioimaging (Padalkar et al., 2015).

Novel Syntheses and Chemical Transformations

Gaber et al. (2011) investigated the thermal fragmentation and rearrangement of N-phenylbenzamide oxime derivatives, leading to the synthesis of benzimidazoles among other products. This study provides valuable information on the chemical behavior and transformation pathways of these compounds under heat, which could be relevant for synthesizing new benzimidazole derivatives (Gaber et al., 2011).

Antimicrobial Activity

Isik et al. (2020) synthesized benzimidazole derivatives and evaluated their antimicrobial activities against various organisms. These studies reveal the potential of benzimidazole compounds in developing new antimicrobial agents, highlighting one compound's low MIC value against Candida albicans, suggesting its potential as an alternative antimicrobial drug (Isik et al., 2020).

Sensing Applications

Hu et al. (2016) developed o-phenylenediamine derivatives with benzimidazole motifs as efficient reversible colorimetric and fluorescent chemosensors for detecting fluoride ions. These sensors operate through a mechanism involving deprotonation by fluoride ions, demonstrating the versatility of benzimidazole derivatives in sensing applications (Hu et al., 2016).

Orientations Futures

Benzimidazole derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research could focus on synthesizing and characterizing new benzimidazole derivatives, including “N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxy-2-naphthamide”, and investigating their potential biological activities.

Propriétés

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O2/c1-30-23-15-17-8-3-2-7-16(17)14-20(23)25(29)26-19-10-6-9-18(13-19)24-27-21-11-4-5-12-22(21)28-24/h2-15H,1H3,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWDGMDLIGVVPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

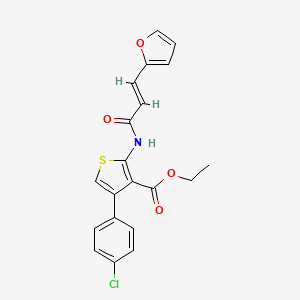

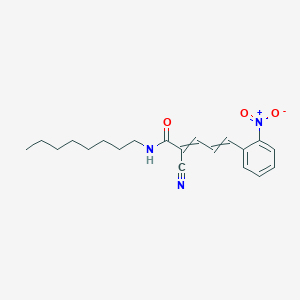

![(R)-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid](/img/structure/B2945209.png)

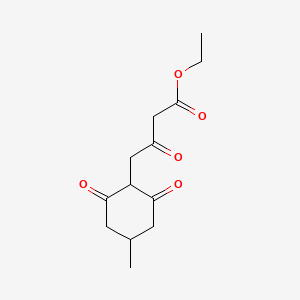

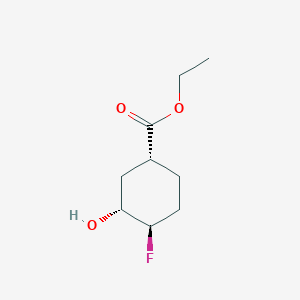

![3-((4-chlorophenyl)sulfonyl)-N-(3-(methylthio)phenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2945220.png)

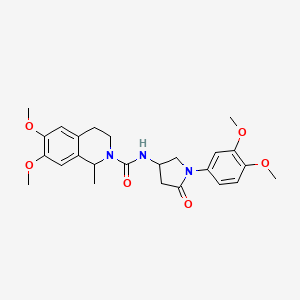

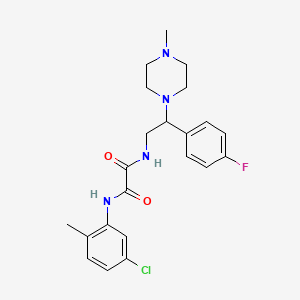

![(3'-Methoxy-[1,1'-biphenyl]-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone](/img/structure/B2945225.png)

![N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2945227.png)

![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2945229.png)